molecular formula C7H5BrN2 B1292604 5-bromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1000341-51-4

5-bromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1292604
CAS No.: 1000341-51-4
M. Wt: 197.03 g/mol
InChI Key: KJTANNMEOBCHKP-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[3,2-b]pyridine (5-Br-1H-PP) is an important heterocyclic compound that has been extensively studied in the fields of organic chemistry and biochemistry. It has been used as a starting material in the synthesis of a variety of organic compounds and as a ligand in organic catalysts. 5-Br-1H-PP has also been used in a number of scientific research applications, including drug design, gene expression, and protein folding.

Scientific Research Applications

Synthesis of Heterocycles

5-Bromo-1H-pyrrolo[3,2-b]pyridine is instrumental in synthesizing various heterocycles. Alekseyev et al. (2015) developed a simple synthesis method for heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine using Fischer indole cyclization. This process allows for the creation of the 5-bromo-7-azaindole scaffold with different substituents, highlighting its versatility in heterocyclic chemistry (Alekseyev, Amirova, & Terenin, 2015).

Synthesis of Marine Alkaloids

In the realm of marine alkaloids, this compound has been a key component. Baeza et al. (2010) described its use in the total synthesis of variolin B and deoxyvariolin B, crucial marine alkaloids. The process involves selective and sequential palladium-mediated functionalization, showcasing its applicability in complex organic syntheses (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Spectroscopic and Optical Studies

The compound has been the subject of extensive spectroscopic and optical studies. Vural and Kara (2017) performed detailed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, using techniques like FT-IR and NMR spectroscopy. These studies are critical for understanding the physical and chemical properties of these compounds in various applications (Vural & Kara, 2017).

Antibacterial Applications

This compound derivatives have shown potential in antibacterial applications. For instance, Toja et al. (1986) synthesized a series of derivatives from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, leading to compounds with in vitro antibacterial activity. This suggests its potential use in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Synthesis of NLO Materials

The non-linear optical (NLO) properties of this compound derivatives have been explored, indicating potential applications in photonic and optoelectronic devices. This was illustrated in the study by Vural and Kara (2017), where the NLO properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined (Vural & Kara, 2017).

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions can lead to the inhibition of kinase activity, which is crucial for cell signaling and proliferation. Additionally, this compound has shown potential as an inhibitor of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FGFRs can inhibit cell proliferation and induce apoptosis in cancer cells . This compound has also been observed to affect the PI3K-Akt and RAS-MEK-ERK signaling pathways, which are critical for cell survival and growth . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to reduced cell proliferation and increased apoptosis . Additionally, this compound can interact with other biomolecules, such as HNE, through hydrogen bonding and hydrophobic interactions, further modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with a half-life of approximately 1.324 hours in the presence of hydroxyl radicals . Over time, it can degrade into smaller metabolites, which may have different biological activities . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Properties

IUPAC Name

5-bromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTANNMEOBCHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646719
Record name 5-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-51-4
Record name 5-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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